molecular formula C14H10N2OS B249443 N-quinolin-8-ylthiophene-2-carboxamide

N-quinolin-8-ylthiophene-2-carboxamide

Cat. No. B249443
M. Wt: 254.31 g/mol
InChI Key: PAKAVLGQSUYUBE-UHFFFAOYSA-N
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Description

N-quinolin-8-ylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-quinolin-8-ylthiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-quinolin-8-ylthiophene-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. The compound has also been found to inhibit the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix. In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-quinolin-8-ylthiophene-2-carboxamide for lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on N-quinolin-8-ylthiophene-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, the development of more efficient synthesis methods for this compound may facilitate its application in drug development.

Synthesis Methods

The synthesis of N-quinolin-8-ylthiophene-2-carboxamide involves a multi-step process that begins with the preparation of the starting material, 2-aminothiophene. This is followed by the reaction of 2-aminothiophene with 8-bromoquinoline to form 8-(2-thienyl)quinoline. The final step involves the reaction of 8-(2-thienyl)quinoline with chloroformamide to produce N-quinolin-8-ylthiophene-2-carboxamide.

Scientific Research Applications

N-quinolin-8-ylthiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

Product Name

N-quinolin-8-ylthiophene-2-carboxamide

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

N-quinolin-8-ylthiophene-2-carboxamide

InChI

InChI=1S/C14H10N2OS/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H,(H,16,17)

InChI Key

PAKAVLGQSUYUBE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2

Origin of Product

United States

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